molecular formula C18H23NO3S B4586139 4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide

4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide

Cat. No.: B4586139
M. Wt: 333.4 g/mol
InChI Key: KSSKTHMAKWPAHH-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13986477 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Prevention of Cerebral Vasospasm : A study by Zuccarello et al. (1996) investigated the effectiveness of certain endothelin receptor antagonists, including similar benzenesulfonamide derivatives, in preventing delayed cerebral vasospasm induced by subarachnoid hemorrhage. This research highlights the potential therapeutic application of these compounds in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

  • Development of Endothelin-A Selective Antagonists : Another study by Murugesan et al. (1998) focused on the structure-activity relationships of biphenylsulfonamides as endothelin-A (ETA) selective antagonists. These compounds, including those structurally related to 4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide, have potential applications in treating diseases influenced by the endothelin system (Murugesan et al., 1998).

  • Anti-Tumor Activity and Enzyme Inhibition : Gul et al. (2016) synthesized a series of new benzenesulfonamides and assessed their potential as carbonic anhydrase inhibitors and for their cytotoxic activities. This indicates the possible application of benzenesulfonamide derivatives in cancer research and enzyme inhibition studies (Gul et al., 2016).

  • Conformational and Assembly Effects : Research by Castro et al. (2013) explored the effect of the inclusion of a methylene group in arylsulfonamide para-alkoxychalcone hybrids, which can influence the conformation and crystal structure. This study contributes to the understanding of molecular structure and its effects on properties and applications (Castro et al., 2013).

  • Determination in Biological Systems : A study by Ohashi et al. (1999) developed a method for determining concentrations of a novel orally active non-peptide endothelin antagonist in rat plasma and tissues, showcasing the importance of analytical methods in biological research and drug development (Ohashi et al., 1999).

Properties

IUPAC Name

4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-15-6-8-16(9-7-15)14(3)19-23(20,21)18-12-10-17(11-13-18)22-5-2/h6-14,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSKTHMAKWPAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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